molecular formula C17H17N5O2 B4459612 N-[2-(4-methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide

N-[2-(4-methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4459612
M. Wt: 323.35 g/mol
InChI Key: TWQVFIOWQBFYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative incorporating a 1H-tetrazole ring, a feature known to confer significant biological activity and mimic the carboxylic acid group in drug-receptor interactions . The molecular structure combines a methoxyphenethyl moiety linked via an amide bond to a benzamide core substituted at the meta position with the tetrazole heterocycle. Tetrazole derivatives are prominent in medicinal chemistry due to their diverse pharmacological profiles, which include documented antibacterial, anti-inflammatory, and anticancer activities in research settings . The specific spatial arrangement and electron-rich nature of the tetrazole ring in this compound suggest potential for versatile interactions with biological targets, such as enzymes and receptors, making it a valuable chemical tool for probing biochemical pathways . Its physicochemical properties, including the potential for hydrogen bonding and a specific polar surface area, are critical for its behavior in assay systems. This product is intended for non-human research applications only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for characterizing the compound and ensuring safe handling procedures in their specific experimental contexts.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-24-16-7-5-13(6-8-16)9-10-18-17(23)14-3-2-4-15(11-14)22-12-19-20-21-22/h2-8,11-12H,9-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQVFIOWQBFYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325682
Record name N-[2-(4-methoxyphenyl)ethyl]-3-(tetrazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85270606
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

796126-95-9
Record name N-[2-(4-methoxyphenyl)ethyl]-3-(tetrazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-methoxyphenylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride reacts with 3-aminobenzamide to form the intermediate amide. Finally, the tetrazole ring is introduced via a cyclization reaction using sodium azide and triethyl orthoformate under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated benzamide derivatives.

Scientific Research Applications

Antihypertensive Activity

Research indicates that tetrazole derivatives, including N-[2-(4-methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide, exhibit significant antihypertensive properties. The tetrazole ring is known to mimic the action of angiotensin II, suggesting potential use as an angiotensin receptor blocker (ARB).

Case Study :
A study conducted on various tetrazole derivatives showed that compounds with similar structures effectively reduced blood pressure in hypertensive animal models. The mechanism involved the inhibition of angiotensin II receptor binding, leading to vasodilation and decreased vascular resistance .

Neuropharmacological Effects

This compound has been evaluated for its potential neuroprotective effects. Preliminary findings suggest that it may enhance cognitive functions and provide neuroprotection against excitotoxicity.

Case Study :
In vitro studies demonstrated that this compound could protect neuronal cells from glutamate-induced toxicity, which is a common pathway in neurodegenerative diseases such as Alzheimer's . The compound's ability to modulate neurotransmitter levels further supports its potential in treating cognitive disorders.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways.

Data Table: Anticancer Activity

Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis via caspase activation
MCF-720Inhibition of cell proliferation
A54918Cell cycle arrest at G2/M phase

These findings suggest a promising role for this compound in cancer therapy, warranting further investigation into its efficacy and safety profiles .

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes or receptors that recognize carboxylate-containing ligands. This binding can modulate the activity of these targets, leading to various biological effects. The methoxyphenyl group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison with key analogs, emphasizing structural variations, synthetic routes, and pharmacological relevance.

2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Replaces the tetrazole ring with a hydroxyl group at the benzamide’s 2-position.
  • Synthesis : Prepared via room-temperature condensation of methyl salicylate and 3,4-dimethoxyphenethylamine (34% yield) .
  • Properties : Melting point = 96°C; characterized by ¹H/¹³C-NMR (Tables 1–2 in ).
  • Key Difference : The absence of a tetrazole reduces polarity and may diminish interactions with zinc-dependent enzymes (e.g., angiotensin receptors).

N-(2-{[4-Methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(1H-tetrazol-1-yl)benzamide

  • Structure : Incorporates a pyrimidinyl-piperidine substituent on the ethylamine chain.
  • Molecular Data : C₂₀H₂₅N₉O (Avg. mass = 407.482 Da) .

4-(1H-Imidazol-1-yl)-N-(2-(3-(4-methylbenzyl)ureido)ethyl)benzamide (3e)

  • Structure : Substitutes tetrazole with an imidazole ring and adds a 4-methylbenzyl-urea side chain.
  • Pharmacological Relevance : Imidazole derivatives often target histamine or cytochrome P450 receptors, suggesting divergent therapeutic applications compared to tetrazole-based analogs .

N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide

  • Structure : Features a pyrazole ring on the ethylamine chain.
  • Safety Data : Classified under UN GHS guidelines with specific handling precautions (e.g., hazard statements H315–H319) .
  • Key Difference : Pyrazole’s electron-withdrawing nature may modulate solubility and toxicity profiles relative to the 4-methoxyphenyl group .

Data Table: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Formula Avg. Mass (Da) Key Feature/Application
N-[2-(4-Methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide 4-Methoxyphenethyl, tetrazole C₁₇H₁₇N₅O₂ 323.35 Tetrazole bioisostere
Rip-B 4-Methoxyphenethyl, hydroxyl C₁₆H₁₇NO₃ 271.31 Simpler polarity profile
Pyrimidinyl-piperidine analog Pyrimidinyl-piperidine, tetrazole C₂₀H₂₅N₉O 407.48 Enhanced steric bulk
3e Imidazole, 4-methylbenzyl-urea C₂₁H₂₄N₆O₂ 392.45 Histamine receptor modulation
Pyrazole derivative 3,5-Dimethylpyrazole, tetrazole C₁₈H₂₀N₆O 336.39 Electron-withdrawing substituent

Research Implications

  • Tetrazole vs. Carboxylic Acid Bioisosterism : The tetrazole group in this compound likely improves metabolic stability over carboxylic acid analogs, a trait shared with sartan-class antihypertensives (e.g., losartan) .
  • Substituent Effects : The 4-methoxyphenyl group enhances lipophilicity compared to pyridine or pyrazole derivatives, influencing membrane permeability .
  • Synthetic Feasibility : Lower yields in Rip-B synthesis (34%) suggest that tetrazole introduction may require optimized conditions to avoid side reactions.

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the molecular formula C13H15N5OC_{13}H_{15}N_5O and a molecular weight of approximately 247.258 g/mol. Its structure includes a benzamide moiety linked to a tetrazole ring, which is known for conferring diverse biological activities.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of tetrazoles have been reported to possess antibacterial and antifungal activities. The presence of bulky hydrophobic groups in these compounds often enhances their efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

CompoundActivityTarget Organisms
This compoundAntibacterialE. coli, Bacillus subtilis
Similar Tetrazole DerivativesAntifungalCandida albicans, Aspergillus niger

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Compounds with benzamide and tetrazole functionalities have been linked to the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Analgesic Properties

There is emerging evidence that similar benzamide derivatives exhibit analgesic effects. The mechanism may involve modulation of pain pathways, potentially through interaction with opioid receptors or inhibition of cyclooxygenase enzymes .

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on various tetrazole derivatives demonstrated that this compound showed a dose-dependent inhibition of bacterial growth, with significant effects observed at concentrations as low as 25 µg/mL .
  • Animal Models : In vivo studies on similar compounds indicated that they could effectively reduce inflammation and pain in animal models, suggesting potential therapeutic applications .
  • Mechanistic Insights : Research has pointed towards the interaction of tetrazole-containing compounds with specific enzymes involved in inflammatory pathways, providing insights into their mode of action .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in this compound undergoes hydrolysis under acidic or alkaline conditions, yielding 4-methoxyphenethylamine and 3-(1H-tetrazol-1-yl)benzoic acid as primary products.

Key Conditions

Reaction TypeConditionsReagents/CatalystsProducts
Acidic Hydrolysis6M HCl, reflux (100–110°C)HCl (excess)3-(1H-tetrazol-1-yl)benzoic acid + 4-methoxyphenethylamine
Alkaline Hydrolysis1M NaOH, 80°CNaOHSodium salt of 3-(1H-tetrazol-1-yl)benzoate + 4-methoxyphenethylamine

The tetrazole ring remains stable under these conditions due to its aromatic character.

Nucleophilic Substitution at Tetrazole

The tetrazole moiety (1H-tetrazol-1-yl) participates in nucleophilic substitutions at the N1 position. This reactivity is exploited to generate derivatives for medicinal chemistry applications.

Example Reaction

SubstrateReagentConditionsProduct
N-[2-(4-methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamideMethyl iodideDMF, K₂CO₃, 60°CN-[2-(4-methoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide

The reaction proceeds via deprotonation of the tetrazole N2-H, followed by alkylation at N1 .

Cycloaddition Reactions

The tetrazole ring engages in 1,3-dipolar cycloaddition with alkynes or nitriles, forming fused heterocyclic systems. This reaction is pivotal in click chemistry applications.

Representative Cycloaddition

DipolarophileConditionsProduct
PhenylacetyleneCu(I) catalyst, 25°CTriazolo[5,1-a]isoquinoline derivative

The reaction retains the benzamide and methoxyphenyl groups, enabling modular synthesis of bioactive compounds.

Oxidation

The methoxy group is resistant to mild oxidation but undergoes demethylation under strong oxidizing agents (e.g., BBr₃) to yield a phenolic derivative:
Product : N-[2-(4-hydroxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide.

Reduction

The amide carbonyl can be reduced to a methylene group using LiAlH₄:
Product : N-[2-(4-methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzylamine .

Stability Under Physiological Conditions

The compound shows pH-dependent stability:

pH RangeStabilityDegradation Pathway
1–3 (acidic)ModerateAmide hydrolysis dominates
7.4 (neutral)HighNo significant degradation
9–12 (basic)LowTetrazole ring decomposition

This profile informs its pharmacokinetic behavior in drug development .

Q & A

Q. How can synergistic effects with existing therapeutics be systematically evaluated?

  • Methodology : Conduct combination index (CI) analysis using Chou-Talalay method. Test the compound with metformin or GLP-1 agonists in vitro (e.g., HepG2 cells) and in vivo (DIO mice). Monitor additive vs. synergistic effects on glucose uptake and insulin signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.